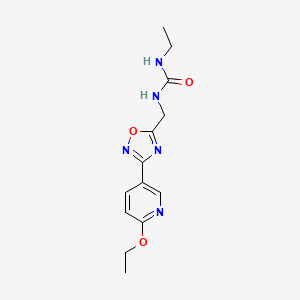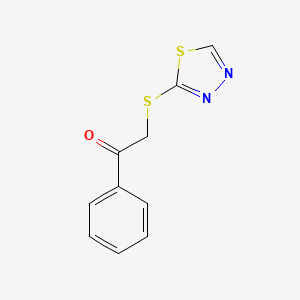
2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid” is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with four methyl groups (CH3) attached to it, making it tetramethylated. This cyclopropyl group is attached to an acetic acid group (CH3COOH) .
Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 35-36 degrees Celsius . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Analysis
Research on compounds related to 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid has led to advancements in chemical synthesis. For instance, the synthesis of novel 2-(2,2,3,3-tetramethylcyclopropyl)oxazolines was explored through intramolecular cyclic dehydration reactions, contributing to the field of organic synthesis (Xu Quan-cai, 2011).
Pharmacological Research
Although excluded from focusing on drug use, dosage, and side effects, it's notable that derivatives of this chemical structure have been studied for their pharmacological properties. For example, triiodothyroacetic acid, an acetic-acid analogue, was explored for its metabolic effects, indicating a broader application in endocrinology and metabolic studies (Lipsett et al., 1956).
Environmental and Agricultural Research
Studies have shown that organic acids, including acetic acid derivatives, can influence the bioavailability of antimicrobials in the environment, impacting antibiotic resistance development (Zhang et al., 2014). This research is crucial for understanding environmental impacts and agricultural practices.
Safety and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), “2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid” is classified as a dangerous substance. It has hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6(5-7(10)11)9(8,3)4/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOSLNEDHEXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
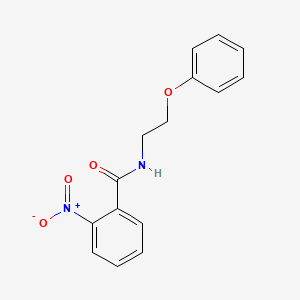
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
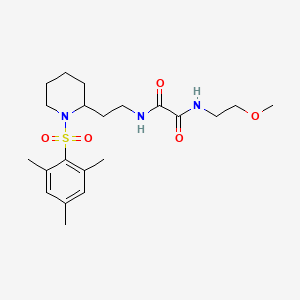
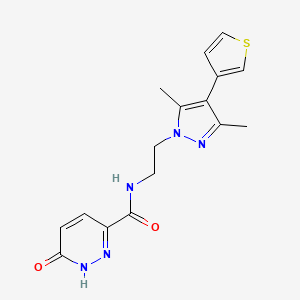

![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
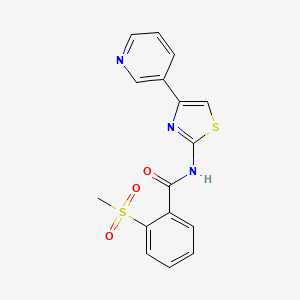
acetic acid](/img/structure/B2409726.png)
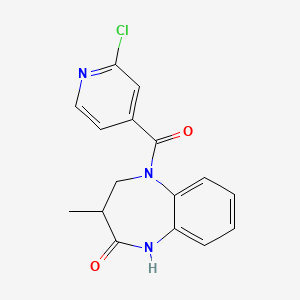
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
